PF-4136309, also known as INCB8761, is a potent and selective antagonist of the human chemokine receptor 2. This compound has garnered attention for its potential applications in immunomodulation and cancer treatment. It functions by blocking the binding of the chemokine CCL2 to its receptor, thereby inhibiting the recruitment of monocytes and myeloid-derived suppressor cells to sites of inflammation and tumor growth. The compound's efficacy in various preclinical models highlights its significance in therapeutic contexts.
PF-4136309 is classified as a small molecule drug candidate. It is part of a series of compounds derived from the (S)-3-aminopyrrolidine framework, which has been explored for its activity against chemokine receptors. The compound's development has been documented in multiple scientific publications, emphasizing its selective action against the chemokine receptor 2 and its potential role in treating inflammatory diseases and cancers .
The synthesis of PF-4136309 involves multiple steps, including the formation of key intermediates through various chemical reactions. The exact synthetic route is proprietary but generally includes:
The synthesis process is complex and typically requires careful control over reaction conditions to ensure that by-products are minimized. Various reagents, catalysts, and solvents are employed throughout the synthesis to facilitate reactions such as oxidation, reduction, and substitution.
PF-4136309 has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 573.61 g/mol.
The structural representation can be summarized using the following notations:
PF-4136309 can undergo several types of chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The specific conditions for these reactions depend on the desired transformation and can vary widely based on factors like temperature and solvent choice.
PF-4136309 acts primarily by inhibiting the interaction between CCL2 and its receptor CCR2. This blockade reduces monocyte migration to inflamed tissues or tumors, potentially leading to decreased inflammation and tumor progression. Studies have shown that PF-4136309 effectively reduces chemotaxis in vitro at low nanomolar concentrations .
PF-4136309 is typically presented as a solid at room temperature with high solubility in organic solvents but limited aqueous solubility.
The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or oxidative environments.
The compound does not inhibit major cytochrome P450 enzymes at concentrations above 30 μM, indicating a favorable metabolic profile for potential therapeutic use.
PF-4136309 has been investigated for its potential applications in:
The ongoing research into PF-4136309 continues to explore its efficacy across different disease models, highlighting its importance in developing new therapeutic strategies against complex diseases involving immune modulation .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2